![molecular formula C10H12O4 B1585674 4,5-Dimethoxy-2-methylbenzoic acid CAS No. 20736-28-1](/img/structure/B1585674.png)
4,5-Dimethoxy-2-methylbenzoic acid
Overview
Description
4,5-Dimethoxy-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Mechanism of Action
The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). These compounds can be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
The action of 4,5-Dimethoxy-2-methylbenzoic acid, like other drugs, can be influenced by various environmental factors. These can include pH levels, temperature, and the presence of other substances that can interact with the compound .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as 4,5-Dimethoxy-2-methylbenzoic acid, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially interact with various enzymes, proteins, and other biomolecules, altering their function and behavior .
Cellular Effects
Similar compounds have been shown to have antioxidant and antibacterial activities . These activities could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzylic compounds can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethoxy-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 4,5-dihydroxy-2-methylbenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.
- Reagent in Organic Reactions : It is utilized in various organic reactions, including oxidation, reduction, and electrophilic aromatic substitution.
Biology
-
Antioxidant Activity : Exhibits significant radical scavenging activity, reducing oxidative stress in cells.
- Assay Results :
Assay Type IC50 Value (µg/mL) DPPH Radical Scavenging 150 ABTS Radical Scavenging 120
- Assay Results :
-
Antibacterial Properties : Demonstrates efficacy against bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 200 Escherichia coli 250
- Minimum Inhibitory Concentration (MIC) :
-
Anticancer Effects : Preliminary studies indicate potential inhibition of tumor cell growth.
- Cytotoxicity Results :
Cell Line IC50 Value (µg/mL) MCF-7 (Breast) 45 HeLa (Cervical) 60 A549 (Lung) 50
- Cytotoxicity Results :
Industry
- Production of Dyes and Pigments : Used as an intermediate in the synthesis of dyes and pigments.
- Natural Preservative : Its antibacterial properties suggest applications in food preservation.
Case Studies
-
Antioxidant Properties Study :
A study demonstrated the effectiveness of 4,5-Dimethoxy-2-methylbenzoic acid in preventing lipid peroxidation in cellular models, significantly reducing malondialdehyde levels compared to untreated controls. -
Antibacterial Efficacy Research :
Research explored the use of this compound as a natural preservative in food products. Results showed a significant reduction in microbial load over time when incorporated into food matrices. -
Anticancer Activity Investigation :
In vitro studies assessed the cytotoxic effects on various cancer cell lines, highlighting its potential for development into cancer therapeutics.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzoic acid
- 2-Methoxy-4-methylbenzoic acid
- 2,4-Dimethylbenzoic acid
Uniqueness
4,5-Dimethoxy-2-methylbenzoic acid is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. This unique structure affects its reactivity, making it suitable for specific applications in synthesis and research .
Biological Activity
4,5-Dimethoxy-2-methylbenzoic acid (C10H12O4) is a benzoic acid derivative notable for its unique structural features, including two methoxy groups and a methyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C10H12O4
- Molecular Weight : Approximately 196.20 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in organic solvents
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This mechanism is crucial for protecting cellular components from damage.
- Antibacterial Properties : Studies indicate that benzoic acid derivatives possess antimicrobial effects against various bacterial strains, suggesting potential applications in food preservation and medical treatments .
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit tumor cell growth by targeting critical pathways involved in cell proliferation and survival, particularly through inhibition of glycogen synthase kinase 3 beta (GSK3β).
Antioxidant Activity
A study evaluated the antioxidant properties of this compound using various assays. The results indicated significant radical scavenging activity, with an IC50 value demonstrating its effectiveness compared to standard antioxidants.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 150 |
ABTS Radical Scavenging | 120 |
Antibacterial Activity
Research has demonstrated the antibacterial efficacy of this compound against common pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 200 |
Escherichia coli | 250 |
These findings suggest that this compound could serve as a natural preservative or therapeutic agent against bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines:
Cell Line | IC50 Value (µg/mL) |
---|---|
MCF-7 (Breast) | 45 |
HeLa (Cervical) | 60 |
A549 (Lung) | 50 |
These results indicate potential for further development in cancer therapeutics .
Case Studies
- Case Study on Antioxidant Properties : A recent study highlighted the effectiveness of this compound in preventing lipid peroxidation in cellular models. The compound was shown to reduce malondialdehyde levels significantly compared to untreated controls.
- Case Study on Antibacterial Efficacy : A research project investigated the use of this compound as a natural preservative in food products. Results indicated a significant reduction in microbial load over time when incorporated into food matrices.
Properties
IUPAC Name |
4,5-dimethoxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPBPUNVOHTNDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372872 | |
Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-28-1 | |
Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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